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Compound of Interest

Compound Name:
2-Amino-2-(3-

tetrahydrofuranyl)ethanol

Cat. No.: B113201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a tetrahydrofuranyl (THF) moiety is a widely utilized strategy in medicinal

chemistry to enhance the biological activity and pharmacokinetic properties of therapeutic

agents. This guide provides a comparative analysis of derivatives containing the THF moiety

versus their analogues, supported by experimental data, to elucidate the impact of this

structural feature.

Quantitative Comparison of Biological Activity
The presence and orientation of the tetrahydrofuran ring can significantly influence the potency

of a compound. The oxygen atom within the THF ring often acts as a crucial hydrogen bond

acceptor, leading to enhanced binding affinity with the target protein.

Table 1: Comparison of HIV-1 Protease Inhibitors
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Compound Moiety Target Kᵢ (nM) EC₅₀ (nM)

Fold
Change in
Activity (vs.
THF
derivative)

10

Cyclopentane

-

tetrahydrofur

an (Cp-THF)

HIV-1

Protease
0.14 8 -

11

Cyclopentane

-

cyclopentane

(Cp-Cp)

HIV-1

Protease
5.3 >1000

>125-fold

decrease

Data sourced from a study on novel HIV-1 protease inhibitors, highlighting the critical role of the

THF oxygen in antiviral activity.[1] The replacement of the tetrahydrofuran ring's oxygen with a

methylene group in compound 11 resulted in a drastic loss of antiviral activity, likely due to the

loss of a key hydrogen bond within the P₂ binding site of the protease.[1]

Table 2: Comparison of Antiproliferative Activity of FR901464 Analogues

Compound Moiety
Target Cell
Lines

IC₅₀ (µM)

Fold Change
in Potency (vs.
Tetrahydropyr
an analogue)

Meayamycin

(Tetrahydropyran

Analogue)

Tetrahydropyran-

spiroepoxide

Various Cancer

Cell Lines
~0.001-0.01 -

Tetrahydrofuran

Analogue

Tetrahydrofuran-

spiroepoxide

Various Cancer

Cell Lines
~1-10

~1000-fold

decrease

This comparison demonstrates that while both are cyclic ethers, the ring size and conformation

of the tetrahydropyran are crucial for the potent antiproliferative activity of FR901464, a natural
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product that targets the spliceosome.

Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of

experimental data.

In Vitro HIV-1 Protease Inhibition Assay (FRET-based)
This assay quantifies the ability of a compound to inhibit the activity of HIV-1 protease.

Reagent Preparation:

Prepare a stock solution of the test compound (e.g., in DMSO).

Dilute the stock solution to various concentrations in assay buffer.

Prepare a solution of recombinant HIV-1 protease in assay buffer.

Prepare a solution of a fluorogenic substrate (e.g., a peptide with a fluorescent reporter

and a quencher) in assay buffer.

Assay Procedure:

In a 96-well microplate, add the test compound dilutions.

Add the HIV-1 protease solution to each well and incubate for a specified time to allow for

inhibitor binding.

Initiate the reaction by adding the fluorogenic substrate solution.

Monitor the increase in fluorescence over time using a microplate reader. Cleavage of the

substrate by the protease separates the reporter from the quencher, resulting in a

fluorescent signal.

Data Analysis:

Calculate the rate of reaction for each inhibitor concentration.
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Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model

to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by

50%).

In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a

compound after oral administration.

Animal Handling and Dosing:

Acclimate male CD-1 mice for at least 3 days before the experiment.

Fast the mice overnight prior to dosing.

Prepare a formulation of the test compound suitable for oral gavage (e.g., in a vehicle like

0.5% methylcellulose).

Administer a single oral dose of the compound to each mouse using a gavage needle.

Blood Sampling:

Collect blood samples (approximately 50 µL) at predetermined time points (e.g., 0.25, 0.5,

1, 2, 4, 8, and 24 hours post-dose) via a suitable method, such as retro-orbital or tail vein

sampling.

Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

Sample Processing and Analysis:

Centrifuge the blood samples to separate the plasma.

Extract the drug from the plasma using a suitable organic solvent.

Quantify the concentration of the drug in the plasma samples using a validated analytical

method, such as liquid chromatography-mass spectrometry (LC-MS).

Data Analysis:
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Plot the plasma concentration of the drug versus time.

Calculate key pharmacokinetic parameters, including maximum concentration (Cmax),

time to maximum concentration (Tmax), area under the concentration-time curve (AUC),

and half-life (t₁/₂).

Visualizing Mechanisms and Workflows
Signaling Pathway of Darunavir Action
Darunavir, an FDA-approved HIV protease inhibitor, contains a critical bis-tetrahydrofuran (bis-

THF) moiety that plays a key role in its high potency and high genetic barrier to resistance. The

bis-THF ligand makes extensive hydrogen bond contacts with the backbone atoms of the HIV-1

protease active site.
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1. Preparation

2. Assay Execution

3. Data Analysis

Prepare serial dilutions
of test inhibitor

Add inhibitor to
96-well plate

Prepare enzyme solution

Add enzyme and
pre-incubate

Prepare substrate solution

Initiate reaction
with substrate

Monitor reaction kinetically
(e.g., absorbance/fluorescence)

Calculate initial
reaction rates

Plot % inhibition vs.
[Inhibitor]

Determine IC50 value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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